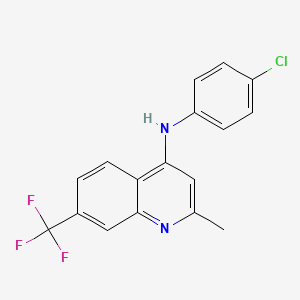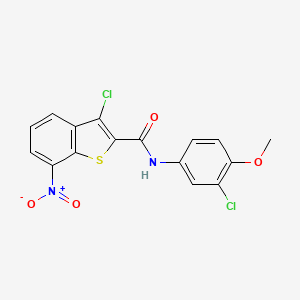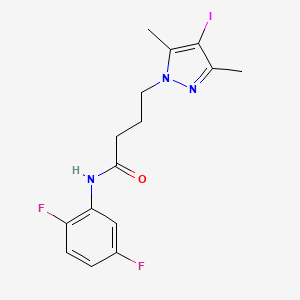
N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial and anticancer activities.
Quinolinyl-pyrazoles: Compounds with a quinoline core and pyrazole ring, known for their pharmacological properties.
Uniqueness
N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine stands out due to its unique combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H12ClF3N2 |
|---|---|
Molecular Weight |
336.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C17H12ClF3N2/c1-10-8-15(23-13-5-3-12(18)4-6-13)14-7-2-11(17(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23) |
InChI Key |
QAINJHHZESCOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B11480927.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11480932.png)
![6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11480958.png)
![ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B11480959.png)
![2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine](/img/structure/B11480965.png)


![2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11480983.png)
![N'-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11480990.png)
![1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11480997.png)
![7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11481004.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481008.png)
![2-(allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B11481016.png)

